molecular formula C13H12N2O5S B15124960 4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B15124960
M. Wt: 308.31 g/mol
InChI Key: UCDOMXQZYYKAEQ-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a chemical compound with the molecular formula C₁₃H₁₂N₂O₅S. It is known for its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of m-aminobenzoic acid with methanol in the presence of tributylphosphine and hydrogen chloride. The reaction is carried out at 60°C for 3 hours, resulting in the formation of a white crystalline product . Another method involves the use of glacial acetic acid and m-aminobenzoic acid, which is stirred overnight to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to maintain the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-aminobenzyl derivatives.

    Reduction: Formation of 4-aminobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes or other proteins, inhibiting their activity. The bicyclic structure allows for specific binding interactions with biological targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its specific combination of a nitrobenzyl group and a thia-azabicyclo heptane ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

(4-nitrophenyl)methyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C13H12N2O5S/c16-12-11-5-10(21-12)6-14(11)13(17)20-7-8-1-3-9(4-2-8)15(18)19/h1-4,10-11H,5-7H2

InChI Key

UCDOMXQZYYKAEQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1C(=O)S2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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